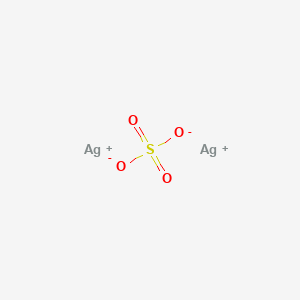

Silver sulfate

Beschreibung

Eigenschaften

CAS-Nummer |

10294-26-5 |

|---|---|

Molekularformel |

AgH2O4S |

Molekulargewicht |

205.95 g/mol |

IUPAC-Name |

silver;sulfuric acid |

InChI |

InChI=1S/Ag.H2O4S/c;1-5(2,3)4/h;(H2,1,2,3,4) |

InChI-Schlüssel |

XDNDXYZWMMAEPS-UHFFFAOYSA-N |

SMILES |

[O-]S(=O)(=O)[O-].[Ag+].[Ag+] |

Kanonische SMILES |

OS(=O)(=O)O.[Ag] |

Dichte |

5.45 at 68 °F (USCG, 1999) |

Andere CAS-Nummern |

10294-26-5 19287-89-9 |

Physikalische Beschreibung |

Silver sulfate is an odorless white to gray solid. Sinks and mixes with water. (USCG, 1999) |

Piktogramme |

Corrosive; Environmental Hazard |

Verwandte CAS-Nummern |

19287-89-9 |

Herkunft des Produkts |

United States |

Historical Trajectories of Silver Compounds in Chemical Science

The use of silver and its compounds dates back to ancient civilizations. rsc.org As early as 3000 BC, humans were extracting silver to create jewelry and coins. rsc.org In ancient Egypt, silver was applied to wounds to aid in healing, and the wealthy in ancient Rome, Greece, and Egypt used silver to purify water. woundsource.com

The formal study of silver compounds in chemistry began to take shape over centuries. Some key historical milestones include:

13th Century: Albertus Magnus, a German Catholic friar, documented the ability of nitric acid to dissolve silver, a discovery that led to the synthesis of silver nitrate (B79036). chemicals.co.ukwikipedia.org Alchemists of the time referred to silver as "luna" and silver nitrate as "lunar caustic" due to the metal's association with the moon. chemicals.co.ukwikipedia.org

1565: The compound silver chloride was identified as a distinct substance by Georg Fabricius. wikipedia.orgwikiwand.com Historically known as "luna cornea" or "horn silver," it was produced by ancient Egyptians as part of the silver refining process. wikipedia.orgwikiwand.com

1720s: German physicist and chemist Johann Heinrich Schulze discovered that silver nitrate, when mixed with chalk, would darken upon exposure to light, not heat. sciencehistory.orgencyclopedia.com This finding laid the groundwork for the development of photography. rsc.orgsciencehistory.orgencyclopedia.com

1770s: Swedish chemist Carl Wilhelm Scheele further investigated the properties of silver chloride, noting that the darkening in sunlight was a reduction to metallic silver. sciencehistory.org

1802: Thomas Wedgwood, with the assistance of Humphry Davy, used silver nitrate to create temporary photographic images on paper. sciencehistory.orgencyclopedia.com

1816: Nicéphore Niépce introduced the use of silver chloride in photography. wikipedia.orgwikiwand.com

1839: Sir John Herschel coined the term "photography" and introduced sodium thiosulfate (B1220275) ("hypo") as a fixing agent to make photographic images permanent. sciencehistory.org

These historical developments with various silver compounds, particularly silver nitrate and silver chloride, set the stage for the exploration and application of other silver salts, including silver sulfate (B86663).

Pivotal Role of Silver Sulfate in Contemporary Chemical Research

Silver sulfate (B86663) has emerged as a versatile and important compound in modern chemical research. silverhalloffame.com It is a white, crystalline solid that is sparingly soluble in water. testbook.com This low solubility can be advantageous in certain applications. silverhalloffame.com The compound is typically prepared by the reaction of silver nitrate (B79036) with sulfuric acid. heavenmaterials.comsciencemadness.org

Key characteristics and roles of silver sulfate in contemporary research include:

Precursor for Synthesis: this compound serves as a starting material for the creation of other silver-containing compounds and nanomaterials. silverhalloffame.comconsolidated-chemical.com For instance, it is used in the synthesis of silver nanowire arrays, which have applications in transparent conductors and solar cells. silverhalloffame.comsigmaaldrich.com

Catalysis: It acts as a catalyst in various chemical reactions, particularly in organic synthesis and oxidation processes. consolidated-chemical.comleapchem.comatamanchemicals.com A notable example is its use in the sulfonation of polystyrene to produce polystyrene sulfonic acid (PSSA), a compound with applications in ion-exchange resins for water treatment. silverhalloffame.comsigmaaldrich.com It is also utilized to catalyze the oxidation of long-chain aliphatic hydrocarbons. atamanchemicals.comtaylorandfrancis.com

Analytical Chemistry: this compound is a crucial reagent in several analytical methods. nanorh.comsamaterials.com It is used in the determination of Chemical Oxygen Demand (COD) in water analysis, where it helps to oxidize organic matter. silverhalloffame.comsamaterials.com It is also employed for the detection and quantification of halides like chloride, bromide, and iodide through precipitation reactions. heavenmaterials.comnanorh.com

Electrochemistry: The compound is essential in electrochemical studies, particularly in the preparation of silver/silver sulfate reference electrodes. consolidated-chemical.comsamaterials.com It is also used in silver plating processes to provide protective and decorative coatings on various objects. testbook.comleapchem.comnanorh.com

Structural Elucidation and Crystallographic Studies of Silver Sulfate

Crystalline Structure Determination of Silver(I) Sulfate (B86663) (Ag₂SO₄)

The crystal structure of silver(I) sulfate has been primarily determined through X-ray diffraction techniques, revealing distinct polymorphic forms depending on the temperature. The ambient temperature form is a well-ordered orthorhombic phase, which transitions to a disordered hexagonal phase at elevated temperatures. researchgate.nettaylorandfrancis.comepfl.ch

At room temperature, silver sulfate crystallizes in an orthorhombic system. wikipedia.orgtestbook.com This low-temperature phase is characterized by the space group Fddd. researchgate.netepfl.chwikipedia.org Upon heating, it undergoes a phase transition to a high-temperature hexagonal phase with the space group P63/mmc. taylorandfrancis.comepfl.chibm.com The lattice parameters for both phases have been documented through powder and single-crystal X-ray diffraction studies. researchgate.netwikipedia.orgibm.comcambridge.org

Table 1: Unit Cell Parameters of this compound (Ag₂SO₄) Polymorphs

| Phase | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | Temperature | Reference |

|---|---|---|---|---|---|---|---|

| Low-Temperature | Orthorhombic | Fddd (No. 70) | 10.2699(5) | 12.7069(7) | 5.8181(3) | Room Temp. | wikipedia.org |

| High-Temperature | Hexagonal | P63/mmc | 5.531(3) | 5.531(3) | 7.456(5) | 440 °C | ibm.comcambridge.org |

Temperature-Dependent Structural Investigations and Polymorphism

The structural behavior of this compound is highly dependent on temperature, exhibiting significant changes in its crystalline form and thermal expansion characteristics.

This compound undergoes a significant phase transition from its low-temperature orthorhombic phase to a high-temperature hexagonal phase. researchgate.nettaylorandfrancis.comepfl.ch This transition occurs over a temperature range of approximately 415°C to 426°C. taylorandfrancis.comibm.comcambridge.org The low-temperature phase is described as an ordered structure, while the high-temperature phase is characterized by disorder. researchgate.netepfl.ch This transformation is a key feature of this compound's thermal behavior and is often used as a temperature standard for differential scanning calorimetry (DSC) and differential thermal analysis (DTA). cambridge.org The transition is accompanied by an enhancement of exoelectron emission (EEE) intensity, a phenomenon that can be used to detect solid-solid phase transitions. doi.org The high-temperature phase is associated with high ionic conductivity, which may be linked to the movement of silver ions through the crystal lattice. researchgate.netepfl.ch

The thermal expansion of this compound is notably anisotropic, particularly in its high-temperature phase. researchgate.netepfl.ch This means that the crystal expands at different rates along different crystallographic directions. The high-temperature hexagonal phase exhibits a colossal anisotropic thermal expansion. researchgate.netepfl.ch This unusual behavior is thought to be due to a high anisotropic vibration state of one of the crystallographically independent silver atoms. researchgate.netepfl.ch In contrast, some double sulfates containing silver, such as AgEu(SO₄)₂, expand almost isotropically. researchgate.net However, other related compounds, like the double holmium-silver sulfate AgHo(SO₄)₂, show negative thermal expansion along one axis (the b-direction) and positive expansion along others, a behavior attributed to the deformation of sulfate tetrahedra influenced by the movement of holmium and silver atoms. researchgate.net

Coordination Chemistry and Polymeric Structures Involving Silver and Sulfate Ions

The solid-state structure of this compound is a three-dimensional polymeric network. researchgate.nettestbook.com In this framework, the silver ions are coordinated by oxygen atoms from the sulfate ions. researchgate.nettestbook.com Specifically, the coordination around the silver ion is described as six-fold, comprising four coordinative bonds to sulfate oxygens and two argentophilic bonds (weak interactions between silver ions). researchgate.net The sulfate ions act as bridging ligands, linking the silver centers to form the extended polymeric structure. testbook.com This fundamental coordination scheme is the basis for the more complex structures observed in this compound complexes.

Structural Characterization of this compound Complexes and Coordination Polymers

This compound readily forms coordination polymers and complexes with various organic ligands, leading to a diverse range of structural architectures. The sulfate anion can adopt numerous bridging coordination modes, linking multiple metal centers and influencing the final structure. researchgate.net

For instance, with dipyridyl sulphide ligands, this compound has been shown to form one-dimensional channel structures. researchgate.net The interaction with pyridazine-based ligands results in three-dimensional and two-dimensional polymeric structures where the sulfate anions exhibit pentadentate coordination, and the silver ions adopt tetrahedral and trigonal-bipyramidal or square-pyramidal geometries. iucr.org In these complexes, the Ag-N bond lengths typically range from 2.208 Å to 2.384 Å, and the Ag-O bond lengths from 2.284 Å to 2.700 Å. iucr.org

With 1-methylimidazole-2-thione, this compound forms novel polymeric structures, including a one-dimensional polymeric cation and a complex polymeric sheet structure, stabilized by N-H···O hydrogen bonds between the ligand and the sulfate oxygen atoms. rsc.org The reaction with flexible bipyrazole ligands can lead to the formation of 2-fold interpenetrated three-dimensional frameworks or two-dimensional nets composed of helical chains, depending on the solvent and temperature conditions. acs.org The silver centers in these bipyrazole complexes typically exhibit three-coordinated T-shaped geometry. acs.org

The synthesis of silver(I) coordination polymers can also be influenced by the presence of different anions, leading to anion-dependent structures. mdpi.com For example, the use of various coanions alongside nitrate (B79036) in reactions with 1,3-bis(1-methylthioimidazolyl) propane (B168953) resulted in six different coordination polymers, illustrating the competitive coordination ability of the anions. acs.org Similarly, silver(I) complexes with ligands like thianthrene (B1682798) and 1,8-naphthyridine (B1210474) form polynuclear species with infinite chains or dinuclear structures. mdpi.com

Investigations into Nonanuclear this compound Hybrid Cluster Topologies

A significant advancement in the field of silver cluster chemistry has been the synthesis and characterization of a novel nonanuclear this compound hybrid framework. This compound, [Ag₉(SO₄)₄(C₃H₆N₆)₃], represents the first example of a nonanuclear this compound hybrid cluster and possesses a unique topological structure. researchgate.netacs.orgccspublishing.org.cn The synthesis was achieved through a green mechanochemical strategy, highlighting an environmentally conscious approach to developing complex inorganic-organic hybrid materials. researchgate.netacs.org

The asymmetric unit of this compound is notably complex, containing nine crystallographically independent silver ions, four sulfate units, and three melamine (B1676169) (C₃H₆N₆) ligands. ccspublishing.org.cn This arrangement results in a three-dimensional extended structure. ccspublishing.org.cn Of the nine silver ions, Ag(6) and Ag(9) are situated in special positions. ccspublishing.org.cn

The coordination environments of the silver ions within the cluster are varied. For instance, six of the silver ions, along with six sulfate units, form a 12-membered ring. ccspublishing.org.cn The melamine units are connected to three alternate silver ions within this ring. ccspublishing.org.cn The coordination numbers of the silver atoms vary, with some exhibiting distorted trigonal bipyramidal or tetrahedral geometries. researchgate.net Specifically, Ag(5) and Ag(8) share a similar coordination environment. researchgate.net The structure is further characterized by short silver-silver contacts, with the shortest distance being 2.25 Å. researchgate.net Other argentophilic interactions are also present, with contact distances ranging from 2.98 Å to 3.66 Å. researchgate.net

Below are tables detailing the crystallographic data and selected bond lengths for the nonanuclear this compound hybrid cluster.

Table 1: Crystallographic Data

| Parameter | Value |

| Formula | C₉H₁₈Ag₉N₁₈O₁₆S₄ |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 22.373(3) |

| b (Å) | 14.512(2) |

| c (Å) | 16.518(2) |

| β (°) | 126.87(3) |

| Volume (ų) | 4295.3(10) |

| Z | 4 |

| CCDC No. | 1496359 |

Data sourced from the supporting information of "First Example of a Nonanuclear this compound Hybrid Cluster: Green Approach for Synthesis of Lewis Acid Catalyst". researchgate.net

Table 2: Selected Bond Lengths (Å)

| Bond | Length (Å) | Bond | Length (Å) |

| Ag(1)-O(1) | 2.413(6) | Ag(5)-N(5) | 2.302(7) |

| Ag(1)-O(5) | 2.450(6) | Ag(5)-O(2) | 2.502(6) |

| Ag(2)-N(1) | 2.245(7) | Ag(6)-N(10) | 2.219(8) |

| Ag(2)-O(8) | 2.378(6) | Ag(7)-N(8) | 2.251(8) |

| Ag(3)-O(4) | 2.384(6) | Ag(8)-N(6) | 2.321(8) |

| Ag(3)-O(7) | 2.454(6) | Ag(8)-O(3) | 2.483(6) |

| Ag(4)-N(2) | 2.238(7) | Ag(9)-N(9) | 2.228(8) |

| Ag(4)-O(6) | 2.378(6) | S(1)-O(1) | 1.481(6) |

Data sourced from the supporting information of "First Example of a Nonanuclear this compound Hybrid Cluster: Green Approach for Synthesis of Lewis Acid Catalyst". researchgate.net

Advanced Spectroscopic and Characterization Techniques for Silver Sulfate Systems

X-ray Diffraction Analysis (XRPD and SCXRD) for Structural Confirmation

X-ray diffraction (XRD) is a fundamental technique for determining the crystal structure of materials. Both X-ray powder diffraction (XRPD) and single-crystal X-ray diffraction (SCXRD) are employed to analyze silver sulfate (B86663).

Silver sulfate typically exists in an orthorhombic crystal structure at room temperature. cambridge.orgosf.io However, it undergoes a phase transition to a hexagonal structure at elevated temperatures, specifically between 415°C and 425°C. cambridge.org This high-temperature phase is often accompanied by the formation of metallic silver. cambridge.org

Detailed crystallographic data for the high-temperature hexagonal phase of this compound, determined at 440°C, are as follows:

Lattice Parameters: a = 5.531(3) Å, c = 7.456(5) Å cambridge.org

It is important to note that the transition from the orthorhombic to the hexagonal phase is not sharp, a factor that must be considered in high-temperature XRD studies. cambridge.org The powder X-ray diffraction pattern of the bulk material has been shown to correspond with the calculated pattern from single-crystal X-ray diffraction data. rsc.org

Crystallographic Data for this compound

| Phase | Crystal System | Temperature | Lattice Parameter 'a' (Å) | Lattice Parameter 'c' (Å) | Reference |

|---|---|---|---|---|---|

| Low-Temperature | Orthorhombic | Room Temperature | - | - | cambridge.orgosf.io |

| High-Temperature | Hexagonal | 440°C | 5.531(3) | 7.456(5) | cambridge.org |

Ultraviolet-Visible (UV-Vis) Spectroscopy in this compound-Derived Nanoparticle Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for characterizing silver nanoparticles (AgNPs) synthesized from this compound precursors. jwent.netnih.govnih.gov The formation of AgNPs is often indicated by a color change in the solution, typically to a brownish-yellow, which corresponds to the excitation of surface plasmon vibrations. jwent.netnih.gov

The UV-Vis spectrum of AgNPs derived from this compound exhibits a characteristic surface plasmon resonance (SPR) peak. The position of this peak is dependent on the size and shape of the nanoparticles. psu.edu For instance, studies have shown that silver nanoparticles synthesized using various biological extracts and a this compound precursor display absorption maxima in the range of 415 to 461 nm. jwent.netnih.govscienceopen.comresearchgate.net The broadening of the SPR peak can indicate a polydispersed size distribution of the nanoparticles. nih.gov

UV-Vis Absorption Maxima for Silver Nanoparticles from Ag₂SO₄

| Synthesis Method/Precursor | Absorption Maximum (nm) | Reference |

|---|---|---|

| C. papaya and E. officinalis extracts | 450 | jwent.net |

| Citrus Limon leaves extract | 436-461 | scienceopen.com |

| Moringa oleifera leaves extract | 419 | nih.gov |

| Spirogyra sp. filtrate | Varies with Ag₂SO₄ concentration | researchgate.net |

Infrared (IR) and Fourier Transform-Infrared (FT-IR) Spectroscopy for Vibrational Properties

Infrared (IR) and Fourier Transform-Infrared (FT-IR) spectroscopy are powerful tools for investigating the vibrational properties of this compound and materials derived from it. nih.gov These techniques identify the functional groups present in a sample by measuring the absorption of infrared radiation. innovatechlabs.com

The FT-IR spectrum of this compound shows characteristic absorption bands corresponding to the vibrational modes of the sulfate (SO₄²⁻) ion. researchgate.net These include vibrations associated with the S-O and C-O bonds. asianpubs.org In studies involving the synthesis of nanoparticles from this compound, FT-IR can confirm the presence of capping agents, such as biomolecules from plant extracts, on the nanoparticle surface. rsc.orgresearchgate.net For example, FT-IR analysis of silver-palladium alloy nanoparticles synthesized using cellulose (B213188) and this compound indicated that hydrolyzed saccharides or aldehydes acted as both reductants and stabilizers. rsc.org

Electron Microscopy (SEM) and Energy Dispersive X-ray Analysis (EDX) for Morphology and Elemental Composition

Scanning Electron Microscopy (SEM) and Energy Dispersive X-ray Analysis (EDX) are complementary techniques used to examine the morphology and elemental composition of this compound and its derivatives. pwr.edu.pl SEM provides high-resolution images of the sample's surface, revealing details about shape and size. mdpi.comlmu.edu.ng For instance, SEM analysis of silver nanoparticles synthesized from this compound has shown them to be spherical in shape. jwent.netnih.gov

EDX, often coupled with SEM, provides an elemental analysis of the sample. pwr.edu.pllmu.edu.ngnih.gov By detecting the characteristic X-rays emitted from a sample when bombarded with an electron beam, EDX can confirm the presence and relative abundance of elements. nih.gov In the context of this compound-derived materials, EDX confirms the presence of silver and sulfur. researchgate.net For example, in silver nanoparticles synthesized using plant extracts, EDX has confirmed a high percentage of silver, along with other elements from the capping agents. nih.gov

X-ray Absorption Spectroscopy (XAS) for Silver Speciation Studies

X-ray Absorption Spectroscopy (XAS) is a highly sensitive technique used to determine the chemical speciation (i.e., the oxidation state and local atomic environment) of silver in various systems. ethz.chscispace.com XAS, which includes X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS), provides information that is crucial for understanding the transformation of silver compounds in different environments. scispace.comnih.gov

Studies have utilized XAS to investigate the speciation of silver in personal care products and their transformations in wastewater. nih.gov In such complex matrices, silver can exist in various forms, including this compound. ethz.ch XAS analysis can differentiate between various silver species, such as Ag₂S, AgCl, and silver complexed with organic molecules. ethz.chscispace.com For example, while XANES spectra of Ag₂S and Ag-cysteine are similar, they can be distinguished in the EXAFS region. scispace.com The technique has been instrumental in tracking the long-term speciation and stability of different silver nanoparticles in soil, revealing that the transformations are pH-dependent, with AgCl forming under acidic conditions and sulfur-bound forms dominating in neutral to alkaline soils. acs.org

Raman Spectroscopy, Including Surface-Enhanced Raman Spectroscopy (SERS) for Molecular Fingerprinting

Raman spectroscopy provides a molecular fingerprint of a compound by detecting inelastic scattering of monochromatic light. researchgate.netmorana-rtd.com The Raman spectrum of this compound exhibits characteristic peaks, notably a sharp, intense band around 970 cm⁻¹, with weaker bands at approximately 432, 460, and 623 cm⁻¹. researchgate.netmorana-rtd.comresearchgate.net

Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive variation of this technique that amplifies the Raman signal of molecules adsorbed on or near nanostructured metal surfaces, often silver or gold. uobaghdad.edu.iqspectroscopyonline.comrsc.org This enhancement allows for the detection of very low concentrations of analytes. uobaghdad.edu.iq this compound can be identified in thin films on silver contacts using the SERS effect. optica.org SERS based on colloidal silver nanostructures has been used to detect sulfate ions in aqueous solutions, with the intensity of the Raman peaks increasing with sulfate concentration. uobaghdad.edu.iq The enhancement factor in SERS is dependent on the shape and size of the nanostructures used as the substrate. uobaghdad.edu.iq

Characteristic Raman Peaks for this compound (Ag₂SO₄)

| Raman Shift (cm⁻¹) | Intensity | Reference |

|---|---|---|

| 968 - 970 | Strong, Sharp | researchgate.netmorana-rtd.comresearchgate.net |

| 455 - 460 | Weak | researchgate.netmorana-rtd.com |

| 623 | - | researchgate.net |

| 432 | Weak | morana-rtd.com |

| 1079 | Weak, Double Band | morana-rtd.com |

Thermal Analytical Techniques (DSC, DTA, TGA) for Phase Transitions and Thermal Stability

Thermal analytical techniques, including Differential Scanning Calorimetry (DSC), Differential Thermal Analysis (DTA), and Thermogravimetric Analysis (TGA), are essential for studying the phase transitions and thermal stability of this compound. researchgate.netslideshare.net

Differential Thermal Analysis (DTA) measures the temperature difference between a sample and a reference material as they are heated, identifying exothermic or endothermic reactions. slideshare.networldoftest.com

Thermogravimetric Analysis (TGA) measures changes in the mass of a sample as a function of temperature, revealing information about decomposition and thermal stability. slideshare.networldoftest.comlabmanager.com

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample during thermal transitions, allowing for the quantification of parameters like melting points and reaction energies. worldoftest.comlabmanager.com

This compound is widely used as a temperature standard for DSC and DTA because it undergoes a well-defined phase transition from an orthorhombic to a hexagonal structure at approximately 420°C. cambridge.org However, studies have shown this transition occurs over a range of about 415°C to 425°C and is accompanied by decomposition, which should be considered during analysis. cambridge.org DSC measurements have been used to determine the thermal stability of various silver compounds, showing that the stability in air increases in the order Ag₃O₄ < Ag₇O₈ClO₄, Ag₇O₈HSO₄ < Ag₇O₈NO₃ < Ag₂O₂. capes.gov.br

Theoretical and Computational Chemistry of Silver Sulfate

Quantum Chemical Approaches (e.g., DFT) for Energetic Stability and Structural Prediction

Quantum chemical methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the energetic stability and predicting the structural parameters of silver sulfate (B86663) (Ag₂SO₄) and its theoretical analogues. uw.edu.placs.org These calculations are based on solving the electronic Schrödinger equation, providing insights into the electron distribution and bonding within the crystal lattice. acs.org

DFT calculations have been employed to explore various hypothetical polymorphs of silver sulfate compounds. uw.edu.placs.org By starting with numerous structural models, researchers can perform full geometry optimizations to find dynamically stable structures, which are confirmed through the calculation of their phonon dispersion. uw.edu.pl These studies help in predicting the most energetically favorable crystal structures. For instance, DFT has been used to study the adsorption of sulfate, bisulfate, and sulfuric acid on silver surfaces, providing energetic data on these interactions. dntb.gov.ua

In a comprehensive study, nearly 20 hypothetical polymorphs of a compound with AgSO₄ stoichiometry were analyzed to determine their stability. uw.edu.pl The calculations involved the projector-augmented wave (PAW) method within the DFT framework, using the generalized gradient approximation (GGA) for the exchange-correlation part of the Hamiltonian. uw.edu.pl This rigorous approach allows for the prediction of stable phases and their structural characteristics.

Theoretical Exploration of Silver Oxidation States and Valence States (e.g., Ag(II)SO₄)

A significant area of theoretical investigation involves the exploration of unusual oxidation states of silver in sulfate compounds, particularly the existence and stability of silver(II) sulfate (AgSO₄). acs.org While silver typically exists in the +1 oxidation state in this compound (Ag₂SO₄), theoretical studies have probed the possibility of stabilizing the Ag²⁺ ion. acs.orgwikipedia.org

Quantum chemical DFT approaches have been used to examine whether a compound with the stoichiometry AgSO₄ would exist as a genuine divalent this compound, or if it would disproportionate into a mixed-valence Ag(I)/Ag(III) compound, like Ag(I)[Ag(III)(SO₄)₂], or form a silver(I) peroxodisulfate, Ag(I)₂S₂O₈. uw.edu.placs.org These computational studies considered various electromeric forms and their crystal structures to determine the most stable configuration. uw.edu.placs.org

The findings from these theoretical explorations suggest that a compound with the nominal stoichiometry AgSO₄ would most likely be a genuine paramagnetic sulfate of divalent silver. uw.edu.placs.org This Ag(II)SO₄ is predicted to form a three-dimensional network of ...Ag-O-S(O₂)-O... connections. uw.edu.placs.org The synthesis of silver(II) sulfate was first reported in 2010, providing experimental backing to these theoretical predictions. wikipedia.org It is a black solid that can be formed by adding sulfuric acid to silver(II) fluoride. wikipedia.org

The binding energy of the core electrons can also provide information about the oxidation state. For AgSO₄, the binding energy of Ag(3d₅/₂) states is reported to be as high as 370.1 eV, which is over 2 eV more than the value for the common silver(I) sulfate (Ag₂SO₄). royalsocietypublishing.org This significant shift further supports the presence of the highly electron-deficient Ag(II) cation. royalsocietypublishing.org

Prediction of Electronic Dimensionality and Potential for Superconductivity in this compound Analogues

Theoretical studies on this compound and its analogues also extend to predicting their electronic properties, including electronic dimensionality and the potential for superconductivity. acs.org The arrangement of atoms and the nature of bonding within the crystal lattice determine the pathways for electron movement, which in turn dictates the material's electronic dimensionality.

For the theoretically predicted stable phase of Ag(II)SO₄, the structure consists of a 3D network where there are no direct connections of the paramagnetic Ag(II) centers through Ag-O bridges, unlike in copper(II) sulfate (CuSO₄). uw.edu.placs.org This structural feature is predicted to lead to low electronic dimensionality. uw.edu.placs.org Materials with low-dimensional (especially quasi-two-dimensional) electronic structures are often candidates for unconventional superconductivity. aps.orgacademie-sciences.frarxiv.org However, in the case of the predicted AgSO₄, the low electronic dimensionality is thought to result in a low potential for the appearance of high-T(C) superconductivity. uw.edu.placs.org

The interest in silver compounds for superconductivity stems from the similarities between the Ag(II) ion (with its d⁹ electronic configuration) and the Cu(II) ion found in high-temperature superconducting cuprates. aps.org Theoretical studies on other silver compounds, like silver difluoride (AgF₂), have shown a resemblance to cuprates and predicted unconventional d-wave superconducting pairing. aps.org While the predicted structure of AgSO₄ may not be optimal for superconductivity, these computational explorations are crucial for guiding the search for new superconducting materials. uw.edu.placs.org

Computational Modeling of Ionic Conductivity Mechanisms within this compound Lattices

Computational modeling, particularly molecular dynamics (MD) simulations, is instrumental in understanding the mechanisms of ionic conductivity in this compound. researchgate.netias.ac.in this compound exhibits high ionic conductivity at elevated temperatures, a property that is closely linked to its crystal structure and the dynamics of the silver ions within the lattice. researchgate.net

Atomistic computer simulations have been used to investigate the factors influencing conductivity, such as the presence of interstitial sites, ion size, temperature, and crystal structure. researchgate.netias.ac.in These simulations can model the movement of Ag⁺ ions through the lattice, revealing the pathways and mechanisms of diffusion.

One proposed mechanism for the high ionic conductivity in the high-temperature phase of Ag₂SO₄ is the "paddle-wheel" effect. researchgate.netrsc.org In this model, the rotational motion of the sulfate (SO₄²⁻) anions is strongly correlated with the translational motion of the Ag⁺ cations, effectively assisting their movement through the crystal. researchgate.net An alternative "percolation" model suggests that while the rotations of the sulfate ions are important, they indirectly create conduction pathways rather than being directly coupled to cation transport. researchgate.net

Recent advancements in computational methods, such as machine-learning molecular dynamics (MLMD), allow for highly accurate simulations of ion dynamics, capturing complex phenomena like the coupling between mobile ions and the host lattice. rsc.org These methods have been successfully applied to other silver-ion conductors like AgI, accurately predicting vibrational properties and diffusion coefficients, and can be extended to further elucidate the intricate ionic transport mechanisms in this compound. rsc.orgarxiv.org

Simulation of Intermolecular Interactions in this compound Systems

The simulation of intermolecular interactions is crucial for a complete understanding of the structure, stability, and properties of this compound systems. These interactions, which include electrostatic forces, van der Waals forces, and in some cases hydrogen bonding, dictate how the constituent ions and molecules arrange themselves in the crystal lattice. researchgate.netustc.edu.cn

DFT calculations can be used to study the interactions between this compound and other molecules. For example, theoretical studies have investigated the adsorption of various species on silver surfaces, providing insights into the forces at play. dntb.gov.uaresearchgate.net

In more complex systems, such as this compound complexes with organic ligands, computational methods can verify the binding modes and explain the resulting supramolecular structures. For instance, DFT calculations have confirmed the tendency of Ag⁺ ions to coordinate with pyridine (B92270) nitrogen atoms and nitrate (B79036) ions in dihalopyridine–silver(I) nitrate complexes, showing that the final structure is a balance of competing weak intramolecular interactions and steric constraints. rsc.org

Force-field simulations, a type of classical simulation, are also used to model intermolecular interactions, particularly in large systems like proteins interacting with silver ions. mdpi.combiorxiv.org While these are not quantum mechanical methods, they rely on parameters that can be derived from or validated by quantum chemical calculations. For example, the Lennard-Jones potential is used to describe non-bonded interactions, and parameters can be calibrated to reproduce experimental binding affinities, providing a powerful tool to study the interactions in complex silver-containing systems. mdpi.combiorxiv.org

Solution Chemistry and Electrochemical Behavior of Silver Sulfate

Electrochemical Oxidation and Reduction Processes of Silver in Sulfate-Containing Electrolytes

The electrochemical behavior of silver in sulfate-containing electrolytes involves complex oxidation and reduction reactions. orientjchem.orgorientjchem.org During anodic polarization, silver undergoes oxidation, leading to the formation of silver oxides and silver sulfate (B86663). orientjchem.orgorientjchem.org In acidic sulfate solutions, such as sulfuric acid, the initial oxidation of the silver electrode surface occurs at potentials more positive than 0.25-0.3 V. orientjchem.org This process results in the formation of a silver(I) oxide (Ag₂O) film on the electrode. orientjchem.org

Mechanisms of Silver Oxide and Silver Sulfate Layer Formation and Regeneration on Electrode Surfaces

The formation of silver oxide and this compound layers on an electrode surface is a key aspect of silver's anodic behavior in sulfate media. When a silver electrode is subjected to anodic polarization in a sulfate solution, it oxidizes. orientjchem.orgorientjchem.org In neutral and weakly acidic sulfate solutions, this leads to the formation of a passivating layer of this compound. orientjchem.org In more acidic environments like sulfuric acid, the initial phase of oxidation involves the formation of a silver oxide (Ag₂O) film. orientjchem.org As the potential becomes more positive, this compound (Ag₂SO4) can also form. orientjchem.org

The regeneration of the metallic silver surface occurs during the cathodic cycle. The previously formed silver oxide and this compound layers are reduced. orientjchem.orgorientjchem.org The reduction of silver oxide in an acidic solution is represented by the reaction: Ag₂O + 2H⁺ + 2e⁻ → 2Ag⁰ + H₂O. orientjchem.org The this compound layer is also reduced back to metallic silver via the reaction: Ag₂SO₄ + 2e⁻ → 2Ag⁰ + SO₄²⁻. orientjchem.org The formation of these surface layers is often associated with passivation, where the newly formed layer inhibits further dissolution of the metal. orientjchem.orgmurdoch.edu.au The subsequent removal or reduction of these layers during the cathodic scan regenerates the active electrode surface. orientjchem.org

Cyclic Voltammetric Investigations of Anodic and Cathodic Reactions of Silver in Sulfate Solutions

Cyclic voltammetry (CV) is a crucial technique for studying the electrochemical reactions of silver in sulfate solutions. orientjchem.orgorientjchem.org Typical cyclic voltammograms of silver in a sodium sulfate solution show that complex electrochemical reactions occur. orientjchem.org During the anodic scan (oxidation), peaks corresponding to the formation of silver oxides and this compound appear. orientjchem.orgorientjchem.org Shifting the potential to more positive values can lead to a decrease in current, which is associated with the formation of a passive film of this compound on the electrode surface. orientjchem.org

In a 0.5 M sulfuric acid solution, the CV curve shows that silver oxidation begins at potentials more positive than 0.25-0.3 V, forming a visually observable Ag₂O film. orientjchem.org At a more positive potential, another current maximum is observed, which corresponds to the formation of this compound. orientjchem.org During the reverse cathodic scan (reduction), a peak appears that reflects the reduction of the this compound. orientjchem.org At more negative potentials, a peak corresponding to the reduction of the silver oxide film is observed. orientjchem.org The shape and number of these peaks can be influenced by factors such as the concentration of the sulfate solution and the potential sweep rate. orientjchem.orgorientjchem.orgd-nb.info For instance, studies on the (111) face of a silver crystal in sodium sulfate solution revealed two anodic peaks, with the main one at approximately -0.46 V (vs. SCE), and corresponding cathodic peaks on the reverse scan. researchgate.net

Studies on the Passivation Phenomena of Silver in Sulfate Media

The passivation of silver in sulfate-containing electrolytes is primarily attributed to the formation of a this compound layer on the electrode surface. orientjchem.orgresearchgate.net This phenomenon occurs when silver is subjected to sufficiently positive potentials during anodic polarization. orientjchem.org The resulting passivating film, which can have macrodefects and porosity, limits the rate of anodic dissolution. orientjchem.org The formation of this salt-type film is a key feature of silver's behavior in sulfuric acid electrolytes. researchgate.net

In alkaline solutions containing sulfate ions, passivation is explained by a change in the electronic structure of adsorbed complexes on the silver surface as certain potential values are reached. researchgate.net In acidic solutions, a silver anode can be passivated by a Ag₂SO₄ layer at potentials between 0.8 and 1.97 V. murdoch.edu.au However, this passivating layer is itself soluble in sulfuric acid. As it gradually dissolves, fresh silver metal is exposed to the electrolyte, allowing it to be re-oxidized to Ag₂SO₄. murdoch.edu.au Increasing the agitation of the electrolyte can increase the dissolution rate of the Ag₂SO₄, thereby increasing the rate of silver oxidation. murdoch.edu.au The stability of the passive state for gold has been found to be greater in sulfate media than in chloride media, highlighting the role of the anion in passivation processes. ampp.org

This compound in Liquid-Liquid Electrochemistry Systems

This compound plays a significant role in the field of liquid-liquid (L/L) electrochemistry, primarily through its use in creating silver/silver sulfate (Ag/Ag₂SO₄) reference electrodes. nih.gov L/L electrochemistry investigates charge transfer (both ion and electron transfer) at the interface between two immiscible electrolyte solutions (ITIES). nih.govnih.gov These systems are fundamental to various applications, including chemical analysis, nanoparticle synthesis, and biological sensing. nih.govnih.gov

The choice of reference electrode is crucial for controlling and measuring the potential drop across the liquid-liquid interface. nih.gov While silver/silver chloride (Ag/AgCl) electrodes are common, they are unsuitable for systems where chloride ions would interfere with the electrochemical process or are otherwise undesirable. americanelements.comfishersci.ca The Ag/Ag₂SO₄ electrode provides an excellent alternative for such chloride-free systems. americanelements.comnih.gov

A key motivation for using sulfate-based electrolytes and corresponding Ag/Ag₂SO₄ reference electrodes in L/L electrochemistry is the nature of the sulfate ion. nih.govfishersci.ca Sulfate is known to be more hydrophilic than chloride, which results in a larger range of polarization for the electrochemical system. nih.govfishersci.canih.gov This expanded potential window allows for the study of a broader range of electrochemical reactions at the ITIES. americanelements.comfishersci.ca

In a typical four-electrode setup for studying ITIES, a Ag/Ag₂SO₄ electrode can be used as the reference electrode in the aqueous phase, which often contains a sulfate salt like magnesium sulfate or sodium sulfate as the supporting electrolyte. nih.govnih.gov The stability of this reference electrode is critical for obtaining accurate and reproducible measurements. nih.gov Research has shown that with proper preparation, the Ag/Ag₂SO₄ electrode potential is very stable over time, with deviations of less than 1 mV over a 60-minute period. americanelements.comfishersci.ca This stability makes it a reliable component in sensitive L/L electrochemical setups. nih.gov

Interactive Data Table: Research Findings on Ag/Ag₂SO₄ Electrodes

| System/Application | Key Findings | Reference(s) |

| High Temperature Applications | Used in conjunction with mercury/mercurous sulfate electrodes for high-temperature measurements. | rmreagents.comnih.gov |

| Molten Salt Mixtures | Employed as a reference electrode at 625 °C. | nih.govamericanelements.comfishersci.ca |

| Liquid-Liquid Electrochemistry | Serves as a suitable alternative to Ag/AgCl electrodes in chloride-free systems. | americanelements.comfishersci.canih.gov |

| Polarization Range in L/L | The use of sulfate salts provides a larger polarization range due to sulfate's hydrophilic nature. | nih.govfishersci.canih.gov |

| Electrode Stability | When properly prepared, the electrode potential is very stable, with minimal deviation over time. | americanelements.comfishersci.ca |

Catalytic Applications and Reaction Mechanisms of Silver Sulfate

Silver Sulfate (B86663) as a Catalyst in Organic Synthesis Reactions

Silver sulfate (Ag₂SO₄) serves as a noteworthy catalyst in various organic synthesis reactions, demonstrating utility in promoting oxidations and other transformations. leapchem.comconsolidated-chemical.com Although historically considered less reactive than other coinage metals, silver(I) reagents have gained prominence as catalysts in the 21st century. researchgate.net Their appeal stems from being nontoxic, relatively inexpensive compared to other noble transition metals, and stable under ambient conditions. researchgate.net

A significant development in this area is the synthesis of a divalent this compound, which exhibits exceptionally strong reactivity. uw.edu.pl This compound acts as a potent reaction initiator, capable of triggering chemical processes that were previously challenging or costly to achieve. uw.edu.pl Its high reactivity is attributed to a one-electron deficiency, which creates a state of strong imbalance, compelling the compound to abstract electrons from other molecules and initiate a chain reaction. uw.edu.pl

Catalytic Oxidation of Straight-Chain Organic Compounds

This compound is utilized as a catalyst for the oxidation of straight-chain organic compounds. taylorandfrancis.com It is particularly effective in the determination of chemical oxygen demand (COD), where it aids in the oxidation of long-chain aliphatic hydrocarbons. heavenmaterials.com In this application, a concentrated sulfuric acid catalyst is prepared by dissolving this compound in sulfuric acid, which enhances the oxidation of these compounds. taylorandfrancis.com Research has also explored the use of silver-based catalysts, including those supported on materials like niobium pentoxide (Nb₂O₅), for the selective oxidation of cyclic hydrocarbons to produce valuable oxygen-containing products such as alcohols and ketones. whiterose.ac.uk

Facilitation of Alcohol Oxidation to Aldehydes or Ketones

The oxidation of alcohols to aldehydes, ketones, and carboxylic acids is a fundamental transformation in organic synthesis. researchgate.netlibretexts.org Silver-based catalysts have been developed for the selective aerobic oxidation of alcohols. researchgate.net Primary alcohols can be oxidized to aldehydes, which can then undergo further oxidation to carboxylic acids, while secondary alcohols are oxidized to ketones. savemyexams.com

The selectivity of the oxidation can often be controlled by the reaction conditions and the specific silver-based catalyst used. For instance, silver N-heterocyclic carbene (NHC) complexes have been shown to catalyze the selective oxidation of alcohols to either aldehydes or carboxylic acids under mild conditions using dry air. researchgate.netorganic-chemistry.org The choice of base, such as benzyltrimethylammonium (B79724) hydroxide (B78521) or potassium hydroxide, can influence the final product. researchgate.net These catalytic systems can also be employed in one-pot syntheses, for example, to produce imines. organic-chemistry.org

Photocatalysis Involving this compound Compounds

Silver compounds, in conjunction with materials like titanium dioxide (TiO₂), play a significant role in photocatalysis, particularly in the degradation of organic pollutants.

Photocatalytic Decoloration of Organic Dyes with this compound-TiO₂ Composites

Heterogeneous photocatalysis using semiconductors like titanium dioxide (TiO₂) is a promising technology for degrading organic dyes found in industrial wastewater. researchgate.net However, the efficiency of TiO₂ is limited by its large band gap and the rapid recombination of photo-induced electron-hole pairs. researchgate.net To overcome these limitations, TiO₂ is often doped or combined with noble metals like silver. researchgate.net

Silver-doped TiO₂ (Ag-TiO₂) composites have demonstrated enhanced photocatalytic activity in the decoloration of organic dyes. researchgate.net The presence of silver nanoparticles on the TiO₂ surface can inhibit electron-hole recombination and extend the absorption of light into the visible region, thereby improving the degradation of organic pollutants. researchgate.net For instance, Ag-doped TiO₂ has been successfully used for the degradation of textile wastewater. researchgate.net Similarly, Ag/Ag₂O/semiconductor composites have been reported to be active under visible light for the decoloration of dyes like methyl orange. mdpi.com The development of ternary composites, such as AgFeO₂/rGO/TiO₂, is also being explored to further enhance photocatalytic dye decoloration. dntb.gov.ua

Mechanistic Insights into TiO₂-Assisted Photooxidation Reactions Catalyzed by this compound

The mechanism of TiO₂-assisted photocatalysis involves the generation of reactive oxygen species (ROS) upon exposure to light. researchgate.net When a semiconductor like TiO₂ absorbs photons with energy equal to or greater than its band gap, electrons are excited from the valence band to the conduction band, leaving behind holes in the valence band. researchgate.net These electron-hole pairs are crucial for the subsequent redox reactions.

In the case of Ag-doped TiO₂, silver nanoparticles act as electron traps, which helps to separate the charge carriers and reduce their recombination rate. revistadechimie.ro The trapped electrons can then react with adsorbed oxygen molecules to produce superoxide (B77818) radicals (•O₂⁻), while the holes can react with water or hydroxide ions to form hydroxyl radicals (•OH). mdpi.com Both •O₂⁻ and •OH are highly reactive species that can attack and degrade organic dye molecules. mdpi.com

Studies have shown that in the photocatalytic degradation of compounds like cyclophosphamide (B585) using Ag-doped TiO₂, both hydroxyl radicals and superoxide radicals are the primary species responsible for the degradation process. revistadechimie.ro The presence of silver not only inhibits charge recombination but also contributes to the additional generation of superoxide radicals, leading to higher photocatalytic activity compared to undoped TiO₂. revistadechimie.ro The interaction between the dye molecules and the catalyst surface is also a key factor. For instance, in the degradation of cationic dyes, it has been proposed that the simultaneous formation of superoxide anionic radicals and dye cationic radicals at the electrode/electrolyte interface is essential for efficient mineralization. nih.gov

Analytical Catalysis Applications of this compound

This compound is a valuable reagent in analytical chemistry, where it is often used as a catalyst and for the preparation of standard solutions. leapchem.comconsolidated-chemical.com One of its key applications is in the determination of Chemical Oxygen Demand (COD) in water analysis. heavenmaterials.comsamaterials.com In this method, this compound acts as a catalyst to promote the oxidation of organic matter by a strong oxidizing agent, typically potassium dichromate, in a hot sulfuric acid solution. heavenmaterials.com The presence of this compound is particularly important for the effective oxidation of straight-chain aliphatic compounds, which are resistant to oxidation under less stringent conditions. taylorandfrancis.com

Beyond its role in COD analysis, this compound is also utilized in other analytical techniques. It is used in the determination of halides (chlorides, bromides, and iodides) through precipitation methods, as it forms insoluble silver halides. heavenmaterials.comsamaterials.com Additionally, it finds application in polarography for measuring the concentration of various ions in a sample by analyzing the current as a function of applied voltage. heavenmaterials.com

Role in Chemical Oxygen Demand (COD) Determination

Chemical Oxygen Demand (COD) is a critical measure of water quality, quantifying the amount of oxygen required to chemically oxidize organic and inorganic substances in a water sample. itwreagents.comboquinstrument.com The standard method for COD determination involves the use of a strong oxidizing agent, typically potassium dichromate (K₂Cr₂O₇), in a concentrated sulfuric acid (H₂SO₄) solution. itwreagents.comboquinstrument.com this compound is introduced into this mixture as a crucial catalyst. itwreagents.comboquinstrument.comyoutube.com

The primary function of this compound in COD analysis is to facilitate the oxidation of a broader range of organic compounds. youtube.comoasisenviro.co.ukiitd.ac.in Certain organic molecules, particularly those with straight-chain aliphatic and aromatic structures, are resistant to oxidation by potassium dichromate alone. oasisenviro.co.ukiitd.ac.in this compound acts as a catalyst to accelerate the oxidation of these otherwise refractory compounds, ensuring a more complete and accurate measurement of the total oxygen demand. youtube.comiitd.ac.in The test is typically conducted at a high temperature of 150°C for two hours under reflux to ensure complete digestion of the organic matter. itwreagents.com

Chloride ions are a common interference in COD analysis as they can be oxidized by dichromate, leading to erroneously high COD values. itwreagents.comoasisenviro.co.uk To mitigate this, mercuric sulfate (HgSO₄) is typically added to the reaction mixture. itwreagents.comboquinstrument.com The mercuric ions complex with the chloride ions, preventing their oxidation. boquinstrument.comoasisenviro.co.uk

| Reagent | Function |

| Potassium dichromate (K₂Cr₂O₇) | Oxidizing agent for organic and inorganic matter. itwreagents.com |

| Sulfuric acid (H₂SO₄) | Provides the acidic medium required for the reaction. itwreagents.com |

| This compound (Ag₂SO₄) | Catalyst to promote the oxidation of resistant organic compounds. itwreagents.comyoutube.com |

| Mercuric sulfate (HgSO₄) | Complexes with chloride ions to prevent interference. itwreagents.comboquinstrument.com |

Lewis Acid Catalysis by this compound Hybrid Clusters

Recent research has highlighted the potential of this compound in the field of heterogeneous catalysis, specifically in the form of inorganic-organic hybrid clusters. acs.orgresearchgate.net A notable example is a nonanuclear this compound hybrid cluster, which demonstrates significant Lewis acidic properties. acs.orgresearchgate.netacs.org This complex framework, containing nine distinct silver ions, has been synthesized using environmentally friendly mechanochemical methods. acs.orgresearchgate.net

The Lewis acidic nature of this this compound hybrid cluster makes it a highly effective and recyclable heterogeneous catalyst for several organic reactions, including: acs.orgresearchgate.netfigshare.com

Cyanosilylation: The addition of a cyano group and a silyl (B83357) group across a double or triple bond.

Ketalization: The formation of ketals from ketones or their derivatives.

Esterification: The formation of esters from carboxylic acids and alcohols.

The catalytic activity of these hybrid clusters is attributed to the presence of coordinatively unsaturated silver centers that can accept electron pairs, a characteristic feature of Lewis acids. acs.orgresearchgate.net The unique structure of the nonanuclear this compound framework, with its short silver-silver bond distances, contributes to its stability and catalytic efficiency. acs.orgresearchgate.net

Mechanistic Investigations of Silver-Sulfur Compound Formation

Formation of Silver Sulfide (B99878) in Photographic Processing

In traditional black and white photography, the image is formed by metallic silver particles. wikipedia.org The process of making the image permanent, known as fixing, involves treating the exposed film or paper with a solution of sodium thiosulfate (B1220275) (Na₂S₂O₃), commonly called "hypo". wikipedia.orgnist.gov The thiosulfate dissolves the unexposed silver halide, leaving the metallic silver image. nist.gov

However, during this fixing process, a portion of the metallic silver in the image can react with the thiosulfate to form silver sulfide (Ag₂S). nist.gov This reaction is a form of sulfiding, where the sulfur from the thiosulfate complex attacks the silver. nist.gov The silver thiosulfate complex itself can eventually decompose to form silver sulfide. nist.gov The extent of this sulfiding depends on factors such as the type of photographic material and the processing conditions. nist.gov

The formation of silver sulfide can alter the appearance of the photographic image, often causing a brownish tone, particularly in the lighter areas of the print. nist.gov Residual thiosulfate left in the paper after washing can continue to react with the silver image over time, leading to further degradation. nist.gov To enhance the permanence of photographic prints, toning processes are sometimes employed, which intentionally convert the silver to more stable compounds like silver sulfide (sepia toning) or silver selenide. wikipedia.org

This compound as an Aging Byproduct in Gaseous Iodine Capture Processes

In the context of nuclear fuel reprocessing, silver-based sorbents are used to capture radioactive gaseous iodine (I₂). acs.orgacs.orgacs.org Silver-functionalized silica (B1680970) aerogels (Ag⁰-aerogel) are promising materials for this purpose. acs.orgacs.org However, the effectiveness of these sorbents can diminish over time due to a process known as "aging," which occurs upon exposure to other gases present in the off-gas stream, such as nitrogen dioxide (NO₂). acs.orgresearchgate.net

Research has identified this compound (Ag₂SO₄) and silver sulfide (Ag₂S) as major byproducts of this aging process. acs.orgacs.org When the Ag⁰-aerogel is exposed to NO₂, the silver is oxidized, leading to the formation of this compound. researchgate.net These Ag₂SO₄ molecules can then migrate and aggregate on the surface of the aerogel, reducing the number of active sites available for iodine capture. researchgate.net Studies have shown that the formation of this compound directly correlates with a decrease in the iodine adsorption capacity of the sorbent. acs.orgacs.org For instance, Ag₂SO₄ powder exhibits a very low iodine adsorption capacity of about 0.12 wt% after 72 hours at 150°C. acs.orgacs.orgosti.gov

In contrast, the formation of silver sulfide, which can occur under different aging conditions, does not appear to be the primary cause of capacity loss. acs.org In fact, pure Ag₂S has demonstrated a high iodine capacity, suggesting that its presence may not be as detrimental as the formation of this compound. acs.orgacs.org

The following table summarizes the impact of these aging byproducts on iodine capture:

| Aging Byproduct | Impact on Iodine Capture |

| This compound (Ag₂SO₄) | Directly reduces the adsorption capacity of the sorbent. acs.orgacs.org |

| Silver Sulfide (Ag₂S) | Does not appear to be the dominant factor in capacity loss and has a high iodine capacity itself. acs.org |

Advanced Materials Science and Engineering Applications of Silver Sulfate

Development of Silver-Based Nanomaterials and Advanced Coatings

The unique properties of silver at the nanoscale have driven extensive research into silver-based nanomaterials. Silver sulfate (B86663) serves as a valuable precursor in the synthesis of these materials, which are integral to advanced coatings and functionalized surfaces.

The synthesis of silver nanoparticles (AgNPs) is a cornerstone of modern nanotechnology, with applications in electronics, catalysis, and medicine. mdpi.com The chemical reduction of a silver salt precursor is the most common and cost-effective method for producing AgNPs. mdpi.commdpi.com This bottom-up approach involves the reduction of silver ions (Ag⁺) from a precursor salt in a solution, leading to the nucleation and growth of nanoparticles. mdpi.com

While silver nitrate (B79036) (AgNO₃) is the most frequently used precursor due to its high solubility and cost-effectiveness, other silver salts, including silver sulfate, can also serve as a source of silver ions. mdpi.comnih.gov The general process involves three key components: a silver salt precursor, a reducing agent, and a stabilizing agent to prevent the agglomeration of the nanoparticles. mdpi.com

A variety of reducing agents can be employed, such as sodium borohydride, trisodium citrate, and hydrazine hydrate. nih.gov The choice of reducing agent, along with reaction conditions like temperature and pH, influences the final size and shape of the AgNPs. nih.gov For instance, strong reducing agents like sodium borohydride tend to produce smaller nanoparticles. nih.gov Similarly, stabilizing agents, such as polyvinylpyrrolidone (PVP), are crucial for controlling the growth and preventing the aggregation of the nanoparticles, thereby ensuring their stability and functionality. nih.gov The synthesis process allows for the production of AgNPs with tailored properties for specific material applications.

Table 1: Common Components in the Chemical Synthesis of Silver Nanoparticles

| Component | Role in Synthesis | Examples |

|---|---|---|

| Silver Salt Precursor | Source of silver ions (Ag⁺) | Silver Nitrate (AgNO₃), this compound (Ag₂SO₄) |

| Reducing Agent | Reduces Ag⁺ to metallic silver (Ag⁰) | Sodium Borohydride (NaBH₄), Trisodium Citrate, Hydrazine Hydrate |

| Stabilizing Agent | Prevents aggregation of nanoparticles | Polyvinylpyrrolidone (PVP), Polyvinyl alcohol (PVA) |

Silver nanoparticles possess a high surface area and catalytic activity, making them excellent candidates for modifying the surfaces of adsorbent materials. mdpi.com The incorporation of AgNPs onto various substrates can significantly enhance their capacity for water and air purification. mdpi.com The process of surface modification can be achieved by adsorbing the nanoparticles onto chemically treated surfaces. researchgate.net

For example, AgNPs can be immobilized on materials like silica (B1680970), which has been chemically modified with amine groups, through electrostatic interactions. researchgate.net This results in a uniform film of silver nanoparticles on the adsorbent surface. The enhanced surface area and the availability of active sites on the AgNPs contribute to an increased adsorption capacity for various pollutants. mdpi.com For instance, AgNPs synthesized from plant extracts have been shown to be effective in adsorbing Cu²⁺ ions from aqueous solutions, with the adsorption percentage increasing with the dosage of AgNPs due to the greater surface area and number of active sites. mdpi.com

Functional Materials for Environmental Systems

This compound and its derivatives are being engineered into functional materials designed to address pressing environmental challenges, from water contamination to the management of nuclear waste.

Plasmonic photocatalysts are advanced materials that utilize the localized surface plasmon resonance (LSPR) of noble metal nanoparticles, such as silver, to enhance photocatalytic activity under visible light. nih.gov When semiconductor photocatalysts are decorated with AgNPs, the LSPR effect can significantly improve their efficiency in degrading organic pollutants in wastewater. nih.gov

The incorporation of metal nanoparticles into heterojunction photocatalysts enhances the separation of charge carriers and increases visible light absorption. nih.gov When exposed to light, the plasmons in the silver nanoparticles become excited. This energy can then be transferred to the semiconductor, promoting the generation of electron-hole pairs. These charge carriers then react with water and oxygen to produce highly reactive species like hydroxyl radicals (•OH) and superoxide (B77818) radicals (•O₂⁻), which are capable of breaking down complex organic pollutants into simpler, less harmful substances. nih.gov

Research has demonstrated the effectiveness of Ag nanoparticle-loaded silver sulfite (Ag/Ag₂SO₃) plasmonic photocatalysts in the degradation of organic dyes like Rhodamine B. The LSPR absorption of the AgNPs is dependent on their size, shape, and concentration. One study found that a specific composition of this photocatalyst could remove 99% of Rhodamine B in two hours under visible light.

The capture of radioactive iodine isotopes, particularly iodine-129, is a critical step in the reprocessing of spent nuclear fuel to prevent its release into the environment. Silver-based adsorbent materials are considered a leading technology for this purpose due to silver's high affinity for iodine. rsc.org

Silver-functionalized silica aerogel (Ag⁰-aerogel) is a promising adsorbent for capturing radioiodine from the off-gas streams of reprocessing plants. koslow.com However, during plant operations, this material can "age" when exposed to other gases like O₂, H₂O, and NOx, leading to a decrease in its iodine capture capacity. koslow.comresearchgate.net Investigations have identified this compound (Ag₂SO₄) as one of the major byproducts of this aging process. rsc.orgkoslow.comkoslow.com

Studies have shown that the formation of this compound directly diminishes the iodine adsorption capacity of the aerogel. rsc.orgkoslow.com In one experiment, the iodine adsorption capacity of pure Ag₂SO₄ was found to be very low, at 0.12 wt % after 72 hours. rsc.orgkoslow.com This is in stark contrast to another aging byproduct, silver sulfide (B99878) (Ag₂S), which exhibited a high iodine capacity of 86.8 wt %. rsc.orgkoslow.com These findings are crucial for understanding the long-term performance of silver-based adsorbents and for developing more robust materials for nuclear waste management.

Table 2: Iodine Adsorption Capacity of Silver Compounds

| Compound | Iodine Adsorption Capacity (wt %) | Exposure Time (hours) |

|---|---|---|

| This compound (Ag₂SO₄) | 0.12 | 72 |

| Silver Sulfide (Ag₂S) | 86.8 | 240 |

Applications in Electrochemical Devices and Sensing Technologies

This compound plays a significant role in the field of electrochemistry, particularly in the construction of reference electrodes and as a component in electrochemical sensors.

The silver/silver sulfate (Ag/Ag₂SO₄) electrode is a widely used reference electrode, especially in electrochemical systems where the presence of chloride ions must be avoided. researchgate.net It serves as a mercury-free and environmentally friendly alternative to the more common silver/silver chloride (Ag/AgCl) and saturated calomel (B162337) electrodes (SCE). koslow.comkoslow.com

These electrodes are fabricated by anodizing a pure silver wire in a sulfate solution, which forms a stable layer of this compound on the silver surface. koslow.com The internal filling solution is typically a saturated potassium sulfate solution containing excess this compound crystals to maintain a stable potential. koslow.com The Ag/Ag₂SO₄ reference electrode has a stable potential and is suitable for a variety of applications, including battery testing (especially for lead-acid batteries), corrosion studies, and general electro-analysis. koslow.comkoslow.comresearchgate.net

Table 3: Potential of Ag/Ag₂SO₄ Reference Electrode vs. Other Standard Electrodes

| Reference Electrode | Potential (Volts) |

|---|---|

| vs. Normal Hydrogen Electrode (NHE) | +0.686 |

| vs. Mercury Sulfate Reference Electrode (MSE) | +0.038 |

| vs. Saturated Calomel Reference Electrode (SCE) | +0.440 |

In addition to reference electrodes, silver-based nanomaterials, which can be synthesized from precursors like this compound, are increasingly being incorporated into electrochemical sensors. The high electrical conductivity and large surface area of AgNPs enhance the sensitivity and performance of these sensors for detecting a wide range of analytes. researchgate.net For example, AgNPs embedded in hydrogels have been used to create disposable electrochemical sensors for detecting veterinary drug residues in food products. These sensors often utilize techniques like square-wave voltammetry to achieve low detection limits.

Application of Branched Silver Structures (Tuned by Sulfate) in Biosensing and Optics

The morphology of silver nanostructures significantly influences their functional properties, with branched structures being of particular interest for applications in biosensing and optics. researchgate.net Research has demonstrated that sulfate ions can be utilized to tune the morphology of silver dendrites into highly branched chains through a simple galvanic replacement reaction, without the need for organic surfactants. researchgate.net This method allows for control over both the nucleation process and the subsequent crystal growth by influencing the total surface energies on different crystal facets. researchgate.net

These highly branched silver chains (HBSCs) possess pure surfaces that are highly effective as a Raman probe for surface-enhanced Raman spectroscopic (SERS) analysis. researchgate.net The unique morphology of these structures creates "hot spots" that enhance the localized surface plasmon resonance, which is beneficial for SERS-based chemical sensing. researchgate.net The ability to tune the branch length and core size of these silver particles is crucial for optimizing their localized surface plasmon resonance (LSPR) and photothermal properties. nih.govresearchgate.net

For instance, a pH-mediated synthesis strategy allows for systematic control over these structural parameters. nih.govresearchgate.net By adjusting the pH, the morphology can be controllably evolved from cubic to branched structures, enabling a significant red-shift of LSPR peaks from the visible to the near-infrared II (NIR-II) window. nih.govresearchgate.net This precise control over the optical properties of branched silver particles opens up possibilities for advanced applications in biosensing and optics. researchgate.netnih.govresearchgate.net

Biomedical Materials Research (Excluding Clinical Human Trials)

Incorporation of this compound in Polymeric Materials for Antimicrobial Research

The incorporation of silver compounds, including this compound, into polymeric materials is a widely researched strategy to impart antimicrobial properties to medical devices and materials. Silver nanoparticles (AgNPs) are frequently used in this context due to their high surface area-to-volume ratio, which enhances their interaction with microbes. nih.gov These silver-impregnated polymers are being investigated for use in a variety of applications, such as wound dressings, catheters, and surgical meshes, to prevent device-associated infections. nih.gov

The antimicrobial efficacy of these composite materials is dependent on the release of silver ions (Ag⁺), which are the primary active agent against bacteria. nih.gov For example, wound dressings made from bacterial cellulose (B213188) have been impregnated with silver nanoparticles to provide antimicrobial activity against common wound pathogens like Escherichia coli and Staphylococcus aureus. nih.gov Similarly, polypropylene surgical meshes coated with nanocrystalline silver have demonstrated significant bactericidal activity against S. aureus. nih.gov

Researchers have also developed silver nanoparticle-polyvinyl alcohol hydrogel coatings for endotracheal tubes. These coatings were found to be effective against the attachment of Pseudomonas aeruginosa and Staphylococcus aureus while remaining non-toxic to human bronchial epithelial cells. nih.gov The development of polymer-silver nanocomposites represents a promising approach to combatting the rise of antibiotic-resistant bacteria in biomedical settings. researchgate.netacs.org

Investigation of Antiviral Properties of this compound in Composite Materials

Recent research has explored the enhancement of antiviral properties in composite materials through the incorporation of silver, including its association with sulfate groups. A notable study demonstrated that incorporating silver ions into the sulfate groups of fucoidan, a sulfated polysaccharide from brown algae, significantly enhanced its antiviral activity. mdpi.com The resulting fucoidan silver salt (Ag-Fuc) was more effective at inhibiting infections of human cells with severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) and influenza A virus at lower concentrations compared to fucoidan alone. mdpi.com

The antiviral mechanism of silver nanoparticles and their composites is an active area of investigation. nih.govnih.gov Silver nanoparticles have shown the ability to inhibit various pathogenic viruses. nih.gov The efficacy of these silver-based nanocomposites as antiviral agents can be influenced by the synthesis method, which affects their physicochemical characteristics. nih.gov

For example, silver nanoparticle/chitosan composites have demonstrated antiviral activity against the H1N1 influenza A virus. researchgate.net The study found that the antiviral activity increased with the concentration of silver nanoparticles and was generally stronger with smaller nanoparticles. researchgate.net These findings suggest that incorporating silver into composite materials, potentially in the form of this compound or through interaction with sulfate groups, is a promising strategy for developing materials with potent antiviral capabilities. mdpi.comunito.it

Table 2: Antiviral Efficacy of Fucoidan and Silver-Fucoidan Composite

| Virus | Inhibitory Agent | Efficacy | Reference |

|---|---|---|---|

| SARS-CoV-2 | Fucoidan Silver Salt (Ag-Fuc) | More effective at lower concentrations than fucoidan | mdpi.com |

Fundamental Studies on Antimicrobial Mechanisms in Biomedical Contexts

The antimicrobial action of silver, including this compound which releases silver ions, is multifaceted and has been the subject of extensive fundamental research. The primary mechanism involves the interaction of silver ions (Ag⁺) with key components of microbial cells. nih.govasm.org

One of the main targets of silver ions is the bacterial cell wall and membrane. Silver cations can penetrate the cell wall and interact with peptidoglycans. nih.govmdpi.com They can also bind to membrane proteins, leading to increased membrane permeability and the leakage of cellular contents. mdpi.com Transmission electron microscopy studies have shown that after treatment with silver ions, the cytoplasm membrane of bacteria such as S. aureus and E. coli shrinks and detaches from the cell wall. asm.org

Inside the cell, silver ions can disrupt critical cellular functions. They are known to inhibit cellular respiration and disrupt metabolic pathways, which can lead to the generation of reactive oxygen species (ROS) that cause oxidative stress. nih.govfrontiersin.org Furthermore, silver can interfere with DNA and its replication cycle, ultimately leading to cell death. nih.gov The interaction of silver ions with thiol (sulfhydryl) groups in enzymes and proteins is also a crucial aspect of their antimicrobial action, as this can inactivate essential enzymes. asm.org These multiple and simultaneous mechanisms of action make it difficult for bacteria to develop resistance, highlighting the potential of silver-based compounds in biomedical applications. nih.gov

Environmental Research and Remediation Strategies Involving Silver Sulfate

Environmental Fate and Transformation of Silver Species

The environmental behavior of silver is complex, involving various transformation pathways that dictate its mobility, bioavailability, and potential impact. The transformation of silver nanoparticles (AgNPs), a significant source of silver in the environment due to their widespread use in consumer products, is of particular interest.

Conversion of Silver Nanoparticles to Silver Sulfate (B86663) in Wastewater Treatment Plants (WWTP)

Silver nanoparticles (AgNPs) released into sewer systems are transported to wastewater treatment plants (WWTPs), where they undergo significant transformations. researchgate.netoup.com The primary transformation process for AgNPs within the sulfur-rich and anaerobic conditions of WWTPs is sulfidation, leading to the formation of sparingly soluble silver sulfide (B99878) (Ag₂S). researchgate.netoup.comacs.org This conversion is considered a critical detoxification pathway, as silver sulfide is significantly less soluble and bioavailable than other silver forms. oup.comacs.org

During wastewater and sludge treatments, the vast majority of AgNPs accumulate in the sewage sludge, largely as Ag₂S. oup.com While sulfidation is the dominant reaction, other anions present in wastewater, such as chlorides, carbonates, and sulfates, can also interact with ionic silver released from the nanoparticles. ugent.be The formation of Ag₂S is facilitated by sulfate-reducing bacteria, which reduce sulfate to sulfide (S²⁻), which then readily reacts with silver ions (Ag⁺). oup.com Studies have shown that AgNPs are subjected to various transformations during their transport and treatment, with the formation of silver sulfide being the most significant. oup.com

Oxidation of Silver Nanoparticles to Ionic Silver and Subsequent Environmental Transformations

A key transformation process for silver nanoparticles in aquatic environments is oxidation, which leads to the release of ionic silver (Ag⁺). nih.govnih.gov This process is a critical factor in the environmental fate of AgNPs, as the released Ag⁺ is generally more reactive and bioavailable than the nanoparticulate form. nih.gov The rate and extent of this oxidation are influenced by several factors, including the nanoparticle's size, surface coating, and the surrounding environmental conditions. nih.govmdpi.com For instance, sunlight can significantly accelerate the dissolution of AgNPs, while a higher pH (e.g., 8.5) can inhibit the oxidation process. rsc.org

Once released, ionic silver can undergo further transformations. In freshwater and soil environments under oxidizing conditions, the predominant silver compounds are bromides, chlorides, and iodides. inchem.org Under reducing conditions, metallic silver and silver sulfide are more common. inchem.org The speciation of silver is dynamic; for example, in some aquatic environments, the oxidation of AgNPs to release Ag⁺ and the reduction of Ag⁺ back to AgNPs can occur simultaneously. rsc.orgacs.org This complex interplay of reactions is highly dependent on external conditions such as the presence of dissolved organic matter, which can promote the reduction of Ag⁺. rsc.org

Silver Adsorption and Deposition Processes in Sediments and Water Bodies

Sorption is the dominant process that governs the partitioning of silver in water and its mobility in soils and sediments. inchem.orgwho.intlsu.edu Ionic silver and some silver complexes readily adsorb to particulate matter. lsu.edu As a result, silver tends to accumulate in sediments and sludge. inchem.orglsu.edu Materials such as manganese dioxide, ferric compounds, clay minerals, and soil organic matter play a significant role in binding silver, effectively removing it from the water column. inchem.orgwho.intmdpi.com This leads to significantly higher concentrations of silver in sediments compared to the overlying water. inchem.orgwho.int